1-(2-Phenoxyethyl)piperazine physical and chemical properties
1-(2-Phenoxyethyl)piperazine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological context of 1-(2-Phenoxyethyl)piperazine. The information is intended to support research and development activities by providing key data and procedural insights.
Chemical Identity and Properties
1-(2-Phenoxyethyl)piperazine is a chemical compound featuring a piperazine ring N-substituted with a 2-phenoxyethyl group. This structure is a common scaffold in medicinal chemistry, lending itself to a variety of biological activities.
Identifiers and General Data
| Property | Value | Reference |
| CAS Number | 13484-37-2 | [1][2][3][4] |
| Molecular Formula | C12H18N2O | [1][2][3][5] |
| Molecular Weight | 206.28 g/mol | [3][4] |
| MDL Number | MFCD00454314 | [1][3] |
| SMILES | C1CN(CCN1)CCOC2=CC=CC=C2 | [5][6] |
| InChIKey | PTJSLCXRMMGRLY-UHFFFAOYSA-N | [6] |
Physical Properties
| Property | Value | Reference |
| Boiling Point | 143-144 °C at 1.0 Torr | [1] |
| 120 °C | [2][4] | |
| Melting Point | 182-185 °C | [1] |
| Density | 1.033 g/cm³ | [2] |
| Flash Point | 156.4 °C | [2] |
Safety and Handling
| Property | Value | Reference |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
| GHS Pictogram | Danger | [5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of 1-(2-Phenoxyethyl)piperazine based on established chemical principles for related compounds.
Synthesis Protocol: N-Alkylation of Piperazine
The synthesis of 1-(2-Phenoxyethyl)piperazine can be achieved through the N-alkylation of piperazine with a suitable phenoxyethyl-containing electrophile, such as β-Bromophenetole.[2] A general procedure, adapted from methods for similar monosubstituted piperazines, is provided below.[7][8]
Materials:
-
Anhydrous piperazine
-
β-Bromophenetole (2-bromoethyl phenyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 1 M solution
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an excess of anhydrous piperazine (e.g., 6 molar equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Heat the solution to reflux. Once the piperazine is fully dissolved, add β-Bromophenetole (1 molar equivalent) dropwise to the solution.
-
Reaction Monitoring: Continue refluxing the reaction mixture for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated piperazine hydrobromide salt and any unreacted piperazine. Wash the solid residue with fresh THF and EtOAc.
-
Combine the organic filtrates and concentrate them under reduced pressure (in vacuo).
-
-
Extraction:
-
Dissolve the resulting crude oil or solid in a 1 M NaOH solution until the pH is greater than 12.
-
Extract the aqueous layer multiple times with dichloromethane and then ethyl acetate, ensuring the aqueous layer remains basic (pH > 12).
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel flash column chromatography. Elute with a gradient system, such as DCM with an increasing percentage of methanol (e.g., from 100:0 to 90:10 v/v), potentially with a small amount of triethylamine (Et3N) to prevent product tailing on the column.[7]
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: Synthetic workflow for 1-(2-Phenoxyethyl)piperazine.
Analytical Protocol: Purity and Identity Confirmation
The purity and identity of synthesized 1-(2-Phenoxyethyl)piperazine can be assessed using standard chromatographic and spectrometric techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate the compound from volatile impurities and confirm its molecular weight.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.
-
Method: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of the product from any starting materials or by-products. The mass spectrometer will provide a fragmentation pattern and the molecular ion peak, confirming the identity of the compound.[9]
2. High-Performance Liquid Chromatography (HPLC-UV):
-
Purpose: To determine the purity of the compound.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).
-
Method: The phenoxy group in the molecule allows for strong UV absorbance, making HPLC-UV a suitable method.[10] An appropriate mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is used to elute the compound. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. For accurate quantification, a derivatization step (e.g., with NBD-Cl) can be employed if higher sensitivity is needed, though it is often unnecessary for compounds with a strong chromophore.[11]
Biological Activity and Signaling
Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anthelmintic, anti-inflammatory, antimicrobial, and central nervous system effects.[12][13][14]
Known Biological Activities
-
Anthelmintic Action: Many piperazine compounds function by paralyzing parasites, which allows the host to expel them.[15][16][17] This effect is often mediated through agonist activity on inhibitory GABA (γ-aminobutyric acid) receptors in the parasite's neuromuscular system.[15][16][18]
-
Antioxidant Properties: Certain 1-(phenoxyethyl)-piperazine derivatives have demonstrated the ability to increase superoxide dismutase (SOD) activity and total antioxidant capacity in vitro.[19]
-
Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting the CNS, including antipsychotic, antidepressant, and anxiolytic agents.[14] This activity often involves interaction with monoamine pathways.[14]
Proposed Mechanism of Action (Anthelmintic)
The primary mechanism for the anthelmintic effect of piperazine involves its action as a GABA receptor agonist on the nerve cells of helminths.[15][16] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.
Caption: Proposed anthelmintic mechanism of piperazine derivatives.
References
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- 3. 1-(2-PHENOXYETHYL)-PIPERAZINE | 13484-37-2 [chemicalbook.com]
- 4. 1-(2-PHENOXYETHYL)-PIPERAZINE CAS#: 13484-37-2 [m.chemicalbook.com]
- 5. 13484-37-2|1-(2-Phenoxyethyl)piperazine|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 1-(2-phenoxyethyl)piperazine (C12H18N2O) [pubchemlite.lcsb.uni.lu]
- 7. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperazine - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 17. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Piperazine [chemeurope.com]
- 19. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
